2,2'-(Ethylphosphoryl)diacetohydrazide
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Overview
Description
2-{ETHYL[(HYDRAZINECARBONYL)METHYL]PHOSPHORYL}ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes hydrazine, carbonyl, and phosphoryl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{ETHYL[(HYDRAZINECARBONYL)METHYL]PHOSPHORYL}ACETOHYDRAZIDE typically involves the reaction of ethyl hydrazinecarboxylate with phosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-{ETHYL[(HYDRAZINECARBONYL)METHYL]PHOSPHORYL}ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazine and phosphoryl groups make the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{ETHYL[(HYDRAZINECARBONYL)METHYL]PHOSPHORYL}ACETOHYDRAZIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{ETHYL[(HYDRAZINECARBONYL)METHYL]PHOSPHORYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it may interact with cellular pathways to exert its effects, such as inducing apoptosis in cancer cells or inhibiting microbial growth .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(methylamino)carbonyl]hydrazinecarboxylate: A related compound with similar functional groups but different structural arrangement.
Cyanoacetohydrazides: Compounds with a hydrazine component that are used in the synthesis of various heterocyclic compounds.
Uniqueness
2-{ETHYL[(HYDRAZINECARBONYL)METHYL]PHOSPHORYL}ACETOHYDRAZIDE is unique due to its combination of hydrazine, carbonyl, and phosphoryl groups, which provide a versatile platform for various chemical reactions and applications
Properties
Molecular Formula |
C6H15N4O3P |
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Molecular Weight |
222.18 g/mol |
IUPAC Name |
2-[ethyl-(2-hydrazinyl-2-oxoethyl)phosphoryl]acetohydrazide |
InChI |
InChI=1S/C6H15N4O3P/c1-2-14(13,3-5(11)9-7)4-6(12)10-8/h2-4,7-8H2,1H3,(H,9,11)(H,10,12) |
InChI Key |
YAZABTQTQPUVSG-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(CC(=O)NN)CC(=O)NN |
Origin of Product |
United States |
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